Cas no 951900-79-1 (5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide)

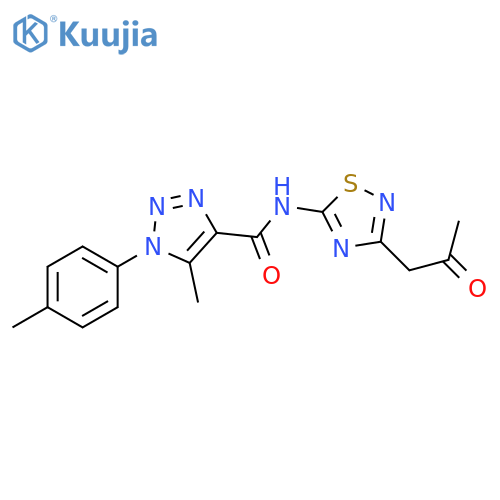

951900-79-1 structure

商品名:5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide

CAS番号:951900-79-1

MF:C16H16N6O2S

メガワット:356.402240753174

CID:5431800

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]triazole-4-carboxamide

- 5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide

-

- インチ: 1S/C16H16N6O2S/c1-9-4-6-12(7-5-9)22-11(3)14(19-21-22)15(24)18-16-17-13(20-25-16)8-10(2)23/h4-7H,8H2,1-3H3,(H,17,18,20,24)

- InChIKey: ABSUTDVNRWPMND-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(C)C=C2)C(C)=C(C(NC2SN=C(CC(=O)C)N=2)=O)N=N1

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3375-1809-4mg |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-5mg |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-2mg |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-10μmol |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-1mg |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-10mg |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-5μmol |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-3mg |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3375-1809-2μmol |

5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide |

951900-79-1 | 90%+ | 2μl |

$57.0 | 2023-04-26 |

5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

951900-79-1 (5-methyl-1-(4-methylphenyl)-N-3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬